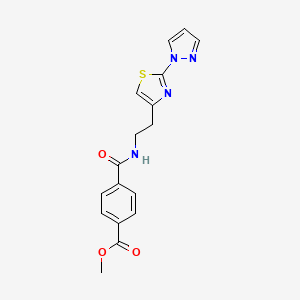

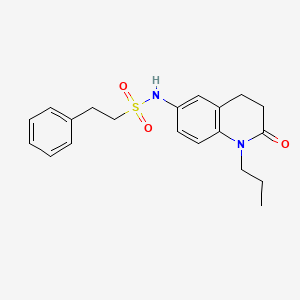

methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The orientation of the thiazole ring towards the target site can be affected by substituents at position-2 and -4 .Aplicaciones Científicas De Investigación

Scientific Research Applications of Methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate

Cancer Research: Compounds with a pyrazole core, such as the one mentioned, have shown potential in inhibiting the growth of cancer cells. For instance, derivatives with a pyrazole core have been evaluated for their cytotoxic efficiency against various cancer cell lines, including prostate cancer cells . The compound could be investigated for its efficacy in this area.

Antileishmanial and Antimalarial Activities: Pyrazole-bearing compounds are recognized for their pharmacological effects, including antileishmanial and antimalarial activities . This suggests that methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate could potentially be applied in the development of treatments for these diseases.

Synthesis of New Heterocycles: The pyrazole scaffold is versatile in synthesizing new heterocyclic compounds, which are crucial in drug development . The compound could serve as a starting point for creating novel heterocycles with potential therapeutic applications.

Androgen Receptor Antagonism: Pyrazole derivatives have been studied for their role in blocking androgen receptor signaling, particularly in prostate cancer . This compound may have applications in researching new treatments that target androgen receptors.

Molecular Docking Studies: Molecular docking studies are essential for understanding how drugs interact with their targets at the molecular level. Compounds with a pyrazole moiety can be used in such studies to explore their binding affinities and modes of action .

Biochemical Assays: Pyrazole derivatives can be utilized in biochemical assays to assess their antioxidant properties or other biochemical activities . The compound could be valuable for such assays to discover its biochemical properties.

Mecanismo De Acción

Target of Action

Compounds with similar structures have shown promising binding affinities against the active site of theepidermal growth factor receptor kinase (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation can lead to cancer.

Mode of Action

hydrogen bonds and hydrophobic interactions . This interaction could potentially lead to changes in the conformation of the target protein, thereby affecting its function .

Biochemical Pathways

For instance, thiazole, a component of the compound, is known to play a role in the synthesis of neurotransmitters such as acetylcholine . This suggests that the compound could potentially affect neurotransmission and other related biochemical pathways.

Pharmacokinetics

They are metabolized by various enzymes in the liver and excreted through the kidneys . These properties could potentially impact the bioavailability of the compound.

Result of Action

Compounds with similar structures have been found to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

methyl 4-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-24-16(23)13-5-3-12(4-6-13)15(22)18-9-7-14-11-25-17(20-14)21-10-2-8-19-21/h2-6,8,10-11H,7,9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFDTMKIXOUHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(naphthalen-1-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2946118.png)

![1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride](/img/structure/B2946119.png)

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2946125.png)

![(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2946127.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2946129.png)

![N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2946130.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2946131.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2946134.png)

![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946137.png)